N-benzyl-2-bromobenzenesulfonamide CAS number information
N-benzyl-2-bromobenzenesulfonamide CAS number information
This technical guide details the chemical identity, synthesis, and applications of N-benzyl-2-bromobenzenesulfonamide (CAS 321704-27-2), a critical intermediate in medicinal chemistry and organic synthesis.[1]
CAS Number: 321704-27-2 Formula: C₁₃H₁₂BrNO₂S Molecular Weight: 326.21 g/mol [1][2][3]
Part 1: Chemical Identity & Core Properties[4]
N-benzyl-2-bromobenzenesulfonamide is a sulfonamide derivative characterized by a 2-bromophenyl group attached to the sulfonyl moiety, which is in turn linked to a benzylamine fragment.[1] Its structural duality—containing both a stable sulfonamide core (pharmacophore) and an aryl bromide (synthetic handle)—makes it a high-value building block for diversifying drug scaffolds.[1]
Physicochemical Profile[1][4][5][6][7][8][9]
| Property | Value | Note |
| CAS Number | 321704-27-2 | Unique identifier for regulatory verification.[1] |
| IUPAC Name | N-benzyl-2-bromobenzenesulfonamide | Standard nomenclature.[1] |
| Molecular Weight | 326.21 g/mol | Useful for stoichiometric calculations.[1] |
| Physical State | Solid | Typically a white to off-white crystalline powder.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Limited solubility in water; soluble in organic solvents.[1] |
| Melting Point | ~108–112 °C (Predicted) | Experimental verification recommended per batch.[1] |
| Reactive Moiety | Aryl Bromide (C-Br) | Active site for Pd-catalyzed cross-coupling.[1] |
Part 2: Synthesis & Preparation Protocol
The most robust and self-validating method for synthesizing N-benzyl-2-bromobenzenesulfonamide is the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and benzylamine .[1] This protocol follows a standard Schotten-Baumann type mechanism, often conducted in an organic solvent with a base scavenger.
Reaction Scheme Visualization
Caption: Synthetic pathway via sulfonyl chloride aminolysis. The base neutralizes the HCl byproduct to drive the equilibrium forward.
Detailed Experimental Protocol
Objective: Synthesize 10 mmol of N-benzyl-2-bromobenzenesulfonamide.
Reagents:
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2-Bromobenzenesulfonyl chloride (1.0 eq, 2.55 g)[1]
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Benzylamine (1.05 eq, 1.12 g)[1]
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Triethylamine (Et₃N) or Pyridine (1.2 eq)[1]
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Dichloromethane (DCM) (anhydrous, 50 mL)[1]
Step-by-Step Workflow:
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Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.12 g) and triethylamine (1.5 mL) in 30 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
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Why? Cooling controls the exotherm of the reaction, preventing side reactions or decomposition.
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Addition: Dissolve 2-bromobenzenesulfonyl chloride (2.55 g) in 20 mL of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
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Self-Validating Check: The reaction should remain clear or turn slightly cloudy as the amine hydrochloride salt forms. If the solution turns black immediately, check reagent purity.
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-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
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Monitoring: Check progress via TLC (Hexane:EtOAc 3:1). The starting sulfonyl chloride spot should disappear.
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-
Work-up:
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Quench with 1M HCl (20 mL) to neutralize excess base and solubilize amine salts.
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Separate the organic layer.
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Wash with saturated NaHCO₃ (to remove acidic impurities) and then brine.
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Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
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-
Purification: Recrystallize the crude solid from ethanol or an EtOH/Hexane mixture to yield pure white crystals.
Part 3: Applications in Drug Discovery[4][11]
This compound is not merely an end-product but a versatile divergent intermediate . The ortho-bromo substituent is sterically unique and electronically activated for transition-metal catalyzed coupling, allowing researchers to build complex heterocyclic scaffolds found in anticonvulsants and anti-inflammatory drugs.[1]
Palladium-Catalyzed Cross-Coupling
The C-Br bond is a "handle" for installing biaryl systems or styrenes.[1]
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Suzuki-Miyaura Coupling: Reacting with aryl boronic acids yields 2-aryl-N-benzylbenzenesulfonamides.[1]
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Heck Reaction: Coupling with acrylates or styrenes extends the carbon chain.
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Buchwald-Hartwig Amination: Replacing the bromine with another amine creates unsymmetrical diamines.
Intramolecular Cyclization
Under specific conditions (e.g., copper catalysis), the sulfonamide nitrogen can displace the ortho-bromine (after deprotection or modification) to form sultams (cyclic sulfonamides), which are privileged structures in medicinal chemistry.[1]
Strategic Versatility Diagram[1]
Caption: Divergent synthesis pathways utilizing the ortho-bromo "handle" to access diverse pharmacological classes.[1]
Part 4: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, although sulfonamides are generally stable.
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Spill Response: Sweep up solid spills to avoid dust generation. Wash area with soap and water.
References
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PubChem. (2025).[5] N-benzyl-2-bromobenzenesulfonamide (Compound).[1][2][3] National Library of Medicine. Available at: [Link][1]
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ChemSrc. (2025). 2-Bromobenzenesulfonamide CAS 92748-09-9 Information. Available at: [Link][1]
-
National Institutes of Health. (2023). Anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. Available at: [Link][1]
